1-(8-Hydroxyquinolin-5-yl)ethanone

Descripción general

Descripción

1-(8-Hydroxyquinolin-5-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that 8-hydroxyquinoline derivatives, which this compound is a part of, have a broad-ranging pharmacological potential .

Mode of Action

8-hydroxyquinoline derivatives have been reported to interact with a diverse range of targets with high affinities .

Biochemical Pathways

For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is known to inhibit 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.16 cm/s .

Result of Action

8-hydroxyquinoline derivatives have been reported to have a wide range of biological properties .

Action Environment

It is known to be stable at room temperature when sealed in dry conditions .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-(8-Hydroxyquinolin-5-yl)ethanone are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Actividad Biológica

1-(8-Hydroxyquinolin-5-yl)ethanone is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

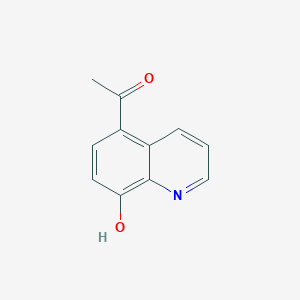

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 187.19 g/mol. The compound features an 8-hydroxyquinoline moiety linked to an ethanone group, which significantly influences its reactivity and biological activity. The hydroxyl group at the 8-position enhances its chelating ability, allowing it to interact with metal ions crucial for various biological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties, attributed to its ability to chelate essential metal ions required for microbial growth. Studies have shown that it can inhibit a variety of bacterial strains effectively .

- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Its interaction with metal ions and generation of reactive oxygen species (ROS) contribute to its cytotoxic effects on cancer cell lines .

- Neurological Applications : Due to its chelating properties, this compound is being explored in the context of neurodegenerative diseases like Alzheimer's disease, where metal ion dysregulation is implicated .

The biological mechanisms underlying the activity of this compound primarily involve:

- Metal Ion Chelation : The compound forms complexes with metal ions such as copper and zinc, disrupting their availability and affecting enzymatic processes crucial for microbial survival and cancer cell proliferation .

- Reactive Oxygen Species Generation : It has been shown to promote oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure/Properties | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group enhances reactivity | Antimicrobial, anticancer |

| 8-Hydroxyquinoline | Base structure; acts as a chelating agent | Antimicrobial, anticancer |

| 5-Acetyl-8-hydroxyquinoline | Acetyl group increases lipophilicity | Antibacterial |

| 2-Bromo-1-(8-hydroxyquinolin-5-yl)ethanone | Bromine substitution increases reactivity | Antimicrobial |

| 7-Hydroxyquinoline | Different hydroxyl positioning alters reactivity | Anticancer |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted using broth dilution methods demonstrated that the compound exhibits significant inhibitory activity against various bacterial strains, with minimum inhibitory concentration (MIC) values often in the low micromolar range.

- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines revealed that this compound reduces cell viability with IC50 values indicating promising potential for further drug development .

- Neuroprotective Effects : Research investigating the compound's effects on amyloid-beta aggregation in neuronal cultures suggests that it may have therapeutic implications for Alzheimer's disease by stabilizing metal ion homeostasis .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(8-Hydroxyquinolin-5-yl)ethanone possesses the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol. The compound features an 8-hydroxyquinoline moiety linked to an ethanone group, which enhances its reactivity and biological activity. The hydroxyl group at the 8-position of the quinoline ring is particularly significant for its chelating properties, allowing it to interact with metal ions crucial for various biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism involves chelation of essential metal ions required for microbial growth. In vitro studies have demonstrated that the compound can effectively inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values often in the low micromolar range, suggesting strong potential as an antimicrobial agent .

Case Study: A study conducted on metal complexes derived from this compound showed increased antibacterial potency compared to the ligand alone. The complexes were tested against both Gram-positive and Gram-negative bacteria, displaying MIC values lower than standard antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. It induces apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and metal ion interactions. Cell viability assays (e.g., MTT assays) have shown that it can significantly reduce cell viability in various cancer cell lines, including lung and cervical carcinoma cells .

Case Study: Research evaluating the cytotoxic effects of this compound on A-549 lung carcinoma cells revealed an IC50 value of 5.6 mM, indicating promising anticancer activity compared to doxorubicin .

Corrosion Inhibition

In materials science, this compound serves as an effective corrosion inhibitor for metals in acidic environments. Its electron-rich aromatic system allows it to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates significantly.

Case Study: Electrochemical studies demonstrated that the compound could reduce the corrosion rate of mild steel in hydrochloric acid solutions by over 80%, showcasing its potential for industrial applications .

Fluorescence Properties

The compound's fluorescence properties have been utilized for detecting metal ions in analytical chemistry. It forms complexes with various metals, resulting in measurable changes in fluorescence intensity.

Methods of Application: Fluorescence spectroscopy is employed to assess the sensitivity of this compound for trace metal analysis, achieving detection limits in the parts per million (ppm) range.

Summary Table of Applications

| Application Field | Key Findings | Methods Used |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties; effective against various pathogens and cancer cell lines | MIC assays, MTT assays |

| Materials Science | Effective corrosion inhibitor; reduces corrosion rates significantly | Potentiodynamic polarization |

| Analytical Chemistry | Detects metal ions through fluorescence changes | Fluorescence spectroscopy |

Propiedades

IUPAC Name |

1-(8-hydroxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTCLDNADGMACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180643 | |

| Record name | Quinacetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2598-31-4 | |

| Record name | Quinacetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinacetol sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2598-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2598-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinacetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINACETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.